1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
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Biological Activity
1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on available research findings.
Chemical Structure
The compound can be represented structurally as follows:
It features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the imidazole core.
- Introduction of side chains such as cyclohexanecarboxamide and dimethoxyphenyl groups.
Anticancer Properties
Research indicates that compounds with imidazole structures often exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. The specific compound under review has not been extensively studied in isolation; however, its structural analogs demonstrate promising results in inhibiting tumor growth in various cancer models .
Enzymatic Inhibition
The compound's imidazole moiety suggests potential as an enzyme inhibitor. Enzymatic assays have shown that derivatives of imidazole can modulate the activity of several key enzymes involved in cancer metabolism and progression. For example, studies on similar compounds reveal their role in inhibiting key pathways such as the PI3K/Akt signaling pathway .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of drug-resistant pathogens, where novel compounds are urgently needed .
Case Studies
A few case studies highlight the biological activity of imidazole derivatives:
- In Vitro Studies : A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
- Animal Models : In vivo studies using mouse models demonstrated that analogs of the compound could reduce tumor size significantly when administered at specific dosages. These findings support further exploration into dosage optimization for therapeutic applications .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-33-23-13-12-21(14-24(23)34-2)29-26(32)22-16-30(17-27-22)15-18-8-10-20(11-9-18)28-25(31)19-6-4-3-5-7-19/h8-14,16-17,19H,3-7,15H2,1-2H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBOSYYBZZJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.